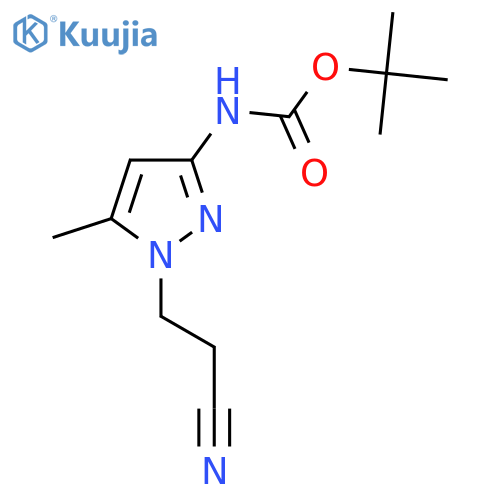

Cas no 2680770-49-2 (tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)

2680770-49-2 structure

商品名:tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate

tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate

- 2680770-49-2

- EN300-28278636

- tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate

-

- インチ: 1S/C12H18N4O2/c1-9-8-10(15-16(9)7-5-6-13)14-11(17)18-12(2,3)4/h8H,5,7H2,1-4H3,(H,14,15,17)

- InChIKey: LUVMFWQQUPDSRU-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=C(C)N(CCC#N)N=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 250.14297583g/mol

- どういたいしつりょう: 250.14297583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 79.9Ų

tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28278636-0.1g |

tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |

2680770-49-2 | 95.0% | 0.1g |

$855.0 | 2025-03-19 | |

| Enamine | EN300-28278636-0.5g |

tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |

2680770-49-2 | 95.0% | 0.5g |

$933.0 | 2025-03-19 | |

| Enamine | EN300-28278636-5.0g |

tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |

2680770-49-2 | 95.0% | 5.0g |

$2816.0 | 2025-03-19 | |

| Enamine | EN300-28278636-5g |

tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |

2680770-49-2 | 5g |

$2816.0 | 2023-09-09 | ||

| Enamine | EN300-28278636-10g |

tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |

2680770-49-2 | 10g |

$4176.0 | 2023-09-09 | ||

| Enamine | EN300-28278636-1g |

tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |

2680770-49-2 | 1g |

$971.0 | 2023-09-09 | ||

| Enamine | EN300-28278636-10.0g |

tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |

2680770-49-2 | 95.0% | 10.0g |

$4176.0 | 2025-03-19 | |

| Enamine | EN300-28278636-0.05g |

tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |

2680770-49-2 | 95.0% | 0.05g |

$816.0 | 2025-03-19 | |

| Enamine | EN300-28278636-1.0g |

tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |

2680770-49-2 | 95.0% | 1.0g |

$971.0 | 2025-03-19 | |

| Enamine | EN300-28278636-0.25g |

tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |

2680770-49-2 | 95.0% | 0.25g |

$893.0 | 2025-03-19 |

tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

2680770-49-2 (tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量